Cas no 2832-49-7 (Sulfamide,N,N,N',N'-tetraethyl-)
Sulfamide,N,N,N',N'-tetraethyl- Chemical and Physical Properties
Names and Identifiers
-
- Sulfamide,N,N,N',N'-tetraethyl-
- N,N,N',N'-Tetraethylsulfamide
- N-(diethylsulfamoyl)-N-ethylethanamine
- Bis-diethylamino-schwefelsaeure
- N,N,N',N'-tetraethylsufamide
- N,N,N',N'-Tetraethylsulfondiamid
- Schwefelsaeure-bis-diaethylamid
- Tetraaethyl-sulfamid
- Tetraethyl sulphamide
- TES
- AKOS009120191
- IYIAWAACGTUPCC-UHFFFAOYSA-N
- SCHEMBL381097
- MFCD00010185
- 2832-49-7
- DTXSID30182565
- A876738
- InChI=1/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3
- C8H20N2O2S
- CS-0204545
- N,N,N',N'-Tetraethylsulfamide, >=99.0%
- IYIAWAACGTUPCC-UHFFFAOYSA-
- (DIETHYLSULFAMOYL)DIETHYLAMINE
- CAA83249
- tetraethyl-sulfamide
- J-017045
- T1355
- G66734
-
- MDL: MFCD00010185
- Inchi: 1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3
- InChI Key: IYIAWAACGTUPCC-UHFFFAOYSA-N
- SMILES: S(N(CC)CC)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 208.12500
- Monoisotopic Mass: 208.124549
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 49
Experimental Properties
- Color/Form: Not available
- Density: 1.03 g/mL at 25 °C(lit.)
- Boiling Point: 249-251 °C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.448(lit.)
n20/D 1.449 - PSA: 49.00000
- LogP: 1.99560
- Solubility: Not available
Sulfamide,N,N,N',N'-tetraethyl- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:8-9
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Sulfamide,N,N,N',N'-tetraethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 86718-100ML |
, |
2832-49-7 | ≥99.0% | 100ML |
1348.07 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01751-100ml |
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2832-49-7 | 100ml |
¥1758.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | Y1242215-25g |
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2832-49-7 | 98% | 25g |
$175 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275215-25g |
N,N,N',N'-Tetraethylsulfamide |
2832-49-7 | 95% | 25g |
¥986 | 2023-04-14 | |
| Cooke Chemical | BD0278048-100g |
N,N,N',N'-TEtraethylsulfamide |
2832-49-7 | 95% | 100g |
RMB 2224.80 | 2023-09-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-250529-100 ml |
N,N,N′,N′-Tetraethylsulfamide, |
2832-49-7 | 100 ml |
¥2708.00 | 2023-09-05 | ||
| 1PlusChem | 1P003SX6-5g |
N,N,N',N'-TEtraethylsulfamide |
2832-49-7 | 95% | 5g |
$372.00 | 2025-02-20 | |
| 1PlusChem | 1P003SX6-25g |
N,N,N',N'-Tetraethylsulfamide |
2832-49-7 | 95% | 25g |
$84.00 | 2025-03-21 | |
| 1PlusChem | 1P003SX6-100g |
N,N,N',N'-TEtraethylsulfamide |
2832-49-7 | 95% | 100g |
$270.00 | 2024-05-07 | |
| A2B Chem LLC | AB76650-5g |
N,N,N',N'-Tetraethylsulfamide |
2832-49-7 | >98.0%(GC) | 5g |
$78.00 | 2024-04-20 |
Sulfamide,N,N,N',N'-tetraethyl- Suppliers
Sulfamide,N,N,N',N'-tetraethyl- Related Literature
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Daniel A. Abaye,Irene A. Agbo,Birthe V. Nielsen RSC Adv. 2021 11 20355
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2. Contents pages
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3. Hydrogen-bond basicity of the sulfonyl group. The case of strongly basic sulfonamidates RSO2NNMe3Aurélie Chardin,Christian Laurence,Michel Berthelot,David G. Morris J. Chem. Soc. Perkin Trans. 2 1996 1047
Additional information on Sulfamide,N,N,N',N'-tetraethyl-
Introduction to Sulfamide, N,N,N',N'-tetraethyl- (CAS No. 2832-49-7)
Sulfamide, N,N,N',N'-tetraethyl- (CAS No. 2832-49-7), is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, has been studied for its potential applications in various scientific domains. The N,N,N',N'-tetraethyl moiety in its name highlights its complex organic chemistry, making it a subject of interest for researchers exploring novel synthetic pathways and functional derivatives.
The CAS No. 2832-49-7 is a critical identifier for this compound, ensuring precise classification and communication within the scientific community. This numerical code distinguishes it from other sulfamide derivatives and facilitates accurate referencing in academic literature, patents, and regulatory documents. The compound's molecular formula, C₈H₁₆N₄O₂S, underscores its composition and potential reactivity, which are essential factors in drug design and development.
Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfamide-based compounds due to their versatile biological activities. Sulfamides are known for their role as intermediates in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents. The N,N,N',N'-tetraethyl substitution pattern in Sulfamide, N,N,N',N'-tetraethyl-, enhances its stability and solubility, making it a promising candidate for further exploration.
In the context of contemporary research, this compound has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. Studies have demonstrated that sulfamide derivatives can interact with specific target proteins, influencing processes such as inflammation and oxidative stress. The tetraethyl groups contribute to the compound's ability to penetrate biological membranes, thereby increasing its bioavailability and therapeutic efficacy.
One of the most intriguing aspects of Sulfamide, N,N,N',N'-tetraethyl-, is its structural flexibility, which allows for modifications that can fine-tune its pharmacological properties. Researchers have explored various derivatives to optimize their binding affinity and selectivity towards specific biological targets. This adaptability makes it a valuable scaffold for designing novel drugs with improved pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protective group strategies are often employed to achieve the desired product. The CAS No. 2832-49-7 serves as a reference point for chemists working on optimizing synthetic routes, ensuring reproducibility across different laboratories.
From a biochemical perspective, Sulfamide, N,N,N',N'-tetraethyl-, exhibits interesting interactions with enzymes and receptors due to its sulfamide core. This core is known to participate in hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding. The tetraethyl substituents further enhance these interactions by providing additional contact points with biological targets.
Recent clinical trials have begun to explore the therapeutic potential of sulfamide derivatives in treating various diseases. Preliminary results suggest that compounds like Sulfamide, N,N,N',N'-tetraethyl-, may have anti-inflammatory and antioxidant properties, making them suitable for conditions such as arthritis and neurodegenerative disorders. These findings underscore the importance of continued research into this class of compounds.
The chemical stability of Sulfamide, N,N,N',N'-tetraethyl-, under different environmental conditions is another area of active investigation. Researchers are examining how temperature, pH levels, and storage conditions affect its integrity. Understanding these factors is crucial for developing formulations that maintain efficacy throughout their shelf life.
In conclusion, Sulfamide, N,N,N',N'-tetraethyl- (CAS No. 2832-49-7) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. The N,N,N',N'-tetraethyl substitution pattern enhances its functional properties, making it a valuable candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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